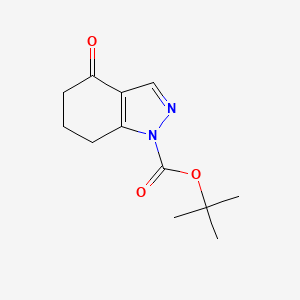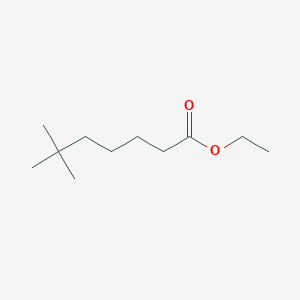
4-氯吡啶-3-硼酸频哪醇酯盐酸盐
描述
4-Chloropyridine-3-boronic acid pinacol ester, HCl is a boronic acid derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds. Its molecular formula is C11H15BClNO2, and it is often used in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
4-Chloropyridine-3-boronic acid pinacol ester, HCl is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Used in the development of bioactive molecules and probes for studying biological systems.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.
作用机制
Target of Action
The primary target of 4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction .
Action Environment
The action of 4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is influenced by environmental factors such as the presence of other reagents and the reaction conditions . For instance, the compound is smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol . The compound exhibits different solubility and stability under different conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-3-boronic acid pinacol ester, HCl typically involves the reaction of 4-chloropyridine with a boronic acid derivative. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction is usually carried out under inert conditions to prevent oxidation and involves the use of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Chloropyridine-3-boronic acid pinacol ester, HCl is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The use of high-purity starting materials and solvents is crucial to minimize impurities and maximize the yield of the desired product.
化学反应分析
Types of Reactions
4-Chloropyridine-3-boronic acid pinacol ester, HCl undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation.
Substituted Pyridines: From nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
- 4-Chloropyridine-3-boronic acid
- 2-Chloro-4-pyridinylboronic acid
- 3-Pyridinylboronic acid pinacol ester
Uniqueness
4-Chloropyridine-3-boronic acid pinacol ester, HCl is unique due to its combination of a boronic ester and a chloropyridine moiety, which provides a balance of stability and reactivity. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable complexes with palladium catalysts and undergo efficient transmetalation.
属性
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2.ClH/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13;/h5-7H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLPXZEEWZGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)
![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)
![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)
![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)





![N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1426556.png)
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)
